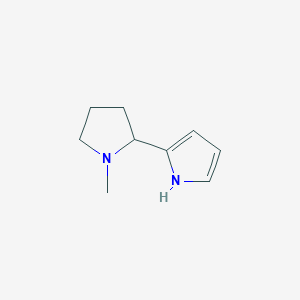
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole is a heterocyclic organic compound with the molecular formula C10H14N2 It is known for its structural similarity to nicotine and is often referred to as a nicotine analog
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole typically involves the reaction of pyrrole with 1-methylpyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where pyrrole is treated with 1-methylpyrrolidine in the presence of a catalyst such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of this compound by passing the reactants through a reactor in a continuous stream. This approach not only increases yield but also reduces the reaction time and waste generated .
化学反应分析
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole compounds.
科学研究应用
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through pathways involving calcium ion influx and subsequent cellular responses .
相似化合物的比较
Similar Compounds
Nicotine: Structurally similar, but with different pharmacological properties.
2-Pyrrolidinone, 1-methyl-: Another related compound with distinct chemical and biological activities.
Uniqueness
Unlike nicotine, it may offer a different safety profile and therapeutic potential, making it a compound of significant interest in research and development .
属性
CAS 编号 |
1653-74-3 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2-(1-methylpyrrolidin-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h2,4,6,9-10H,3,5,7H2,1H3 |
InChI 键 |
BSNFRFHDDGCRMB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



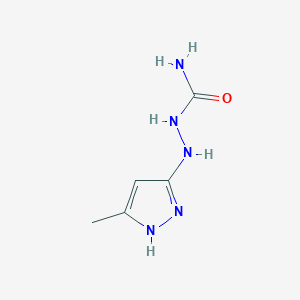
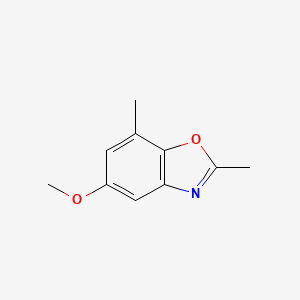
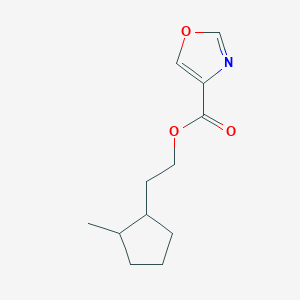
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
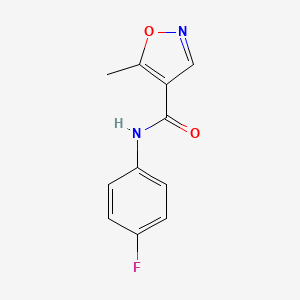
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)


![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
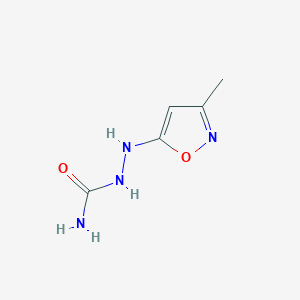

![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
